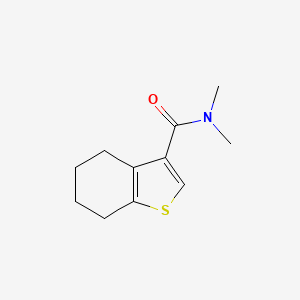![molecular formula C19H27N3O B7517846 N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2. It was first synthesized by Cytopia Research in 2006 as a potential therapeutic agent for myeloproliferative neoplasms (MPNs), a group of blood disorders characterized by the overproduction of blood cells.
Mécanisme D'action
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of hematopoiesis, immune function, and inflammation. Dysregulation of JAK-STAT signaling has been implicated in the pathogenesis of MPNs and other diseases. By inhibiting JAK1 and JAK2, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide disrupts this pathway and reduces the production of abnormal blood cells.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cytokine-induced JAK-STAT signaling, reduction of splenomegaly and leukocytosis, and improvement of anemia and thrombocytopenia. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is its specificity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient therapeutic option for patients. However, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has some limitations as well. It has a relatively short half-life, which may require frequent dosing, and it may cause myelosuppression and other adverse effects.
Orientations Futures
There are several potential future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in MPNs. Another area is the investigation of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in other diseases, such as autoimmune disorders and solid tumors. Additionally, further studies are needed to understand the long-term safety and efficacy of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide in clinical use.
Méthodes De Synthèse
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 1-benzylpiperazine with cyclohexene and subsequent acylation with 4-chloro-3-nitrobenzoic acid. The resulting intermediate is reduced to the corresponding amine and then acylated with 2-bromoethylamine hydrobromide to yield N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of MPNs, including polycythemia vera, essential thrombocythemia, and myelofibrosis. In preclinical studies, N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has been shown to inhibit JAK1 and JAK2 signaling pathways, which are known to be dysregulated in MPNs. N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide has also demonstrated anti-inflammatory and immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-7,9-10H,1,3-4,8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYVNUXEEDGMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)







![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)